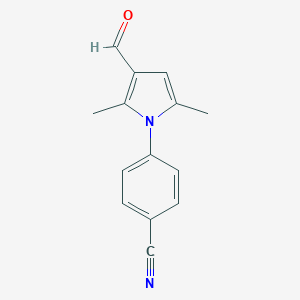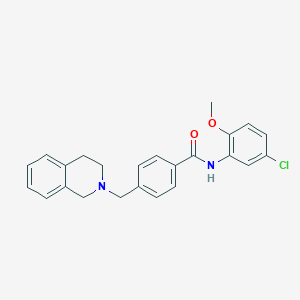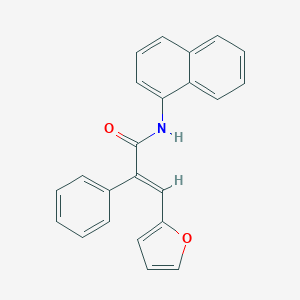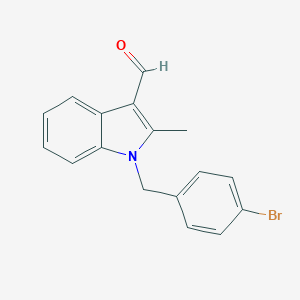
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
Descripción general
Descripción
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, also known as 4-FDBN, is a novel small-molecule drug candidate that has recently been developed for use in scientific research. 4-FDBN has been shown to possess a variety of interesting and potentially useful biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. 4-FDBN has been studied in both in vitro and in vivo models, and has been found to be a promising candidate for further research.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Description: Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives, including compounds similar to 4-FDBN. These derivatives showed significant antibacterial and antifungal activity due to the presence of a heterocyclic ring. Such compounds hold promise as potential antimicrobial agents .
Spectroscopy and Molecular Interaction Studies
Description: Singh et al. (2013) conducted a study on a novel hydrazide-hydrazone of pyrrole (related to 4-FDBN). They characterized the product using various spectroscopy methods and quantum chemical calculations. Insights from these studies contribute to understanding the properties and applications of such compounds in molecular interaction studies .
Synthesis and Evaluation
Description: Researchers have synthesized related pyrrole derivatives and evaluated their biological activities. While specific studies on 4-FDBN are limited, its structural similarity to other pyrrole compounds suggests potential applications in drug discovery and development .
Mecanismo De Acción
Target of Action
It is known that pyrrole-containing compounds, such as this one, have a diverse range of biological activities . They are found in many natural products and marketed drugs, and are known to have properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Mode of Action
It is known that the compound is synthesized via the condensation of 3-aminobenzonitrile with 2,5-hexanedione, followed by the introduction of an aldehyde group at the 3-position on the pyrrole ring . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that pyrrole-containing compounds can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. For instance, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it . It should be stored and handled away from oxidizing agents to prevent fires and explosions . Adequate ventilation should be provided to avoid inhalation of its vapors .
Propiedades
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(8-15)4-6-14/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQCNIOZJETFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B422432.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422435.png)

![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B422437.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422438.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B422439.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422440.png)
![N-cyclohexyl-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B422443.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B422445.png)


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B422450.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxy-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B422451.png)
![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422453.png)